molecular formula C8H5BrF4O B13968104 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene

1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene

Katalognummer: B13968104
Molekulargewicht: 273.02 g/mol
InChI-Schlüssel: TVGLWXXHGNGZOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, featuring bromine, fluorine, methoxy, and trifluoromethyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:

    Halogenation: Introduction of bromine and fluorine atoms to the benzene ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Trifluoromethylation: Introduction of a trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed depend on the type of reaction. For example, in a substitution reaction, the product would be a new compound where the bromine atom is replaced by another group.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like fluorine and trifluoromethyl can influence the reactivity of the compound, making it a valuable intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or material science.

Vergleich Mit ähnlichen Verbindungen

  • 1-Bromo-4-(trifluoromethyl)benzene
  • 2-Bromo-5-fluorobenzotrifluoride
  • 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene

Uniqueness: 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can significantly affect its chemical properties and reactivity. The combination of bromine, fluorine, methoxy, and trifluoromethyl groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H5BrF4O

Molekulargewicht

273.02 g/mol

IUPAC-Name

1-bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF4O/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3

InChI-Schlüssel

TVGLWXXHGNGZOI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1F)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.